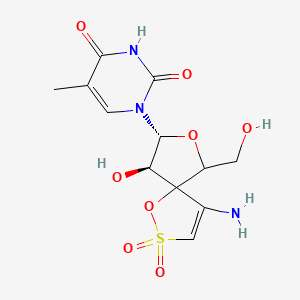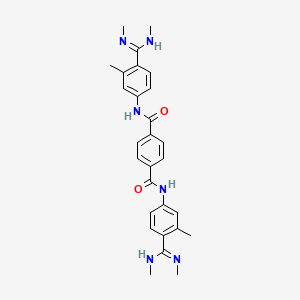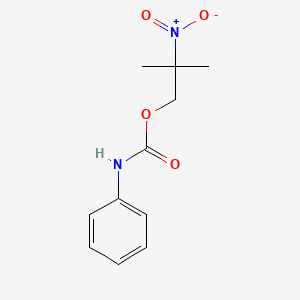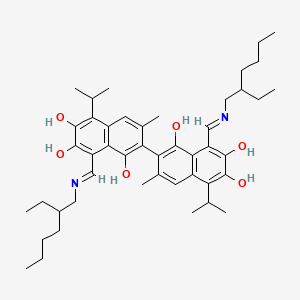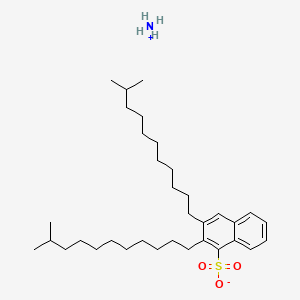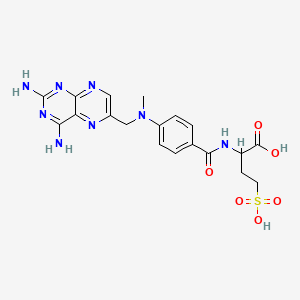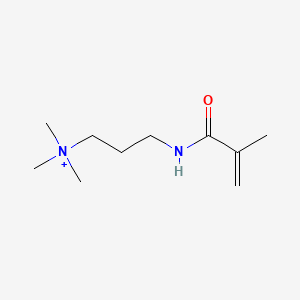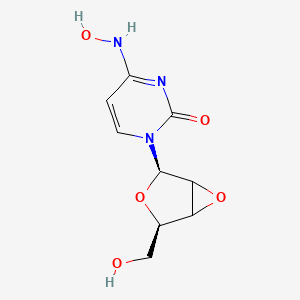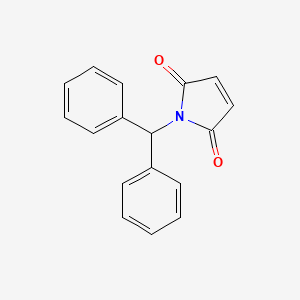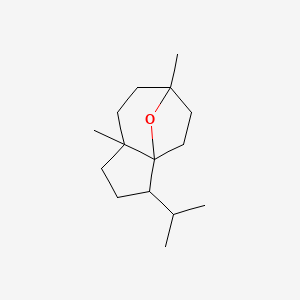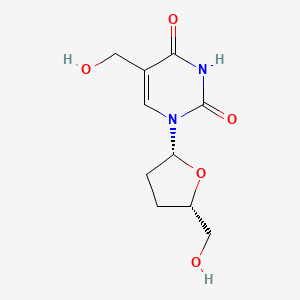
2',3'-Dideoxy-5-hydroxymethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5-hydroxymethyluridine is a nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which is replaced by a hydroxymethyl group at the 5’ position. This structural modification imparts unique properties to the compound, making it a valuable tool in antiviral research, particularly in the development of treatments for HIV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-hydroxymethyluridine typically begins with 5-methyluridine or uridine as starting materials. One common synthetic route involves the dehydrogenation and deoxygenation of these starting materials to introduce the 2’,3’-dideoxy functionality. The reaction conditions often include the use of strong bases and elevated temperatures to facilitate these transformations .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-hydroxymethyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5-hydroxymethyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions include various substituted analogues of 2’,3’-Dideoxy-5-hydroxymethyluridine, which are often evaluated for their antiviral properties. These analogues can exhibit different levels of activity and toxicity, making them valuable for structure-activity relationship studies .
科学的研究の応用
2’,3’-Dideoxy-5-hydroxymethyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: It has shown promise as an antiviral agent, particularly against HIV, by inhibiting the reverse transcriptase enzyme.
作用機序
The primary mechanism of action of 2’,3’-Dideoxy-5-hydroxymethyluridine involves the inhibition of viral reverse transcriptase. By incorporating into the viral DNA, the compound terminates the elongation process, preventing the virus from replicating. This action is facilitated by the structural similarity of the compound to natural nucleosides, allowing it to be recognized and incorporated by the viral enzyme .
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the hydroxymethyl group at the 5’ position.
2’,3’-Dideoxy-3’-fluorothymidine: Contains a fluorine atom at the 3’ position.
3’-Azido-2’,3’-dideoxyuridine: Features an azido group at the 3’ position.
Uniqueness
2’,3’-Dideoxy-5-hydroxymethyluridine is unique due to the presence of the hydroxymethyl group at the 5’ position, which enhances its antiviral activity and reduces toxicity compared to other nucleoside analogues. This structural feature allows for better interaction with the viral reverse transcriptase enzyme, making it a potent inhibitor .
特性
CAS番号 |
132820-97-4 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC名 |
5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-6-3-12(10(16)11-9(6)15)8-2-1-7(5-14)17-8/h3,7-8,13-14H,1-2,4-5H2,(H,11,15,16)/t7-,8+/m0/s1 |
InChIキー |
VHXARUOSXFGXBA-JGVFFNPUSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CO |
正規SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


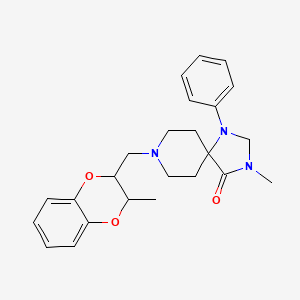
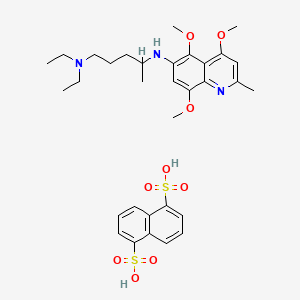
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
